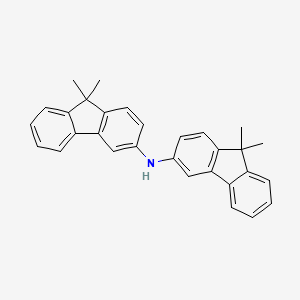
Bis(9,9-dimethyl-9H-fluoren-3-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(9,9-dimethyl-9H-fluoren-3-yl)amine is an organic compound with the molecular formula C30H27N. It is primarily used as a pharmaceutical intermediate and a building block for organic sensitizers in dye-sensitized solar cells . The compound is characterized by its unique structure, which includes two 9,9-dimethylfluorene groups attached to an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(9,9-dimethyl-9H-fluoren-3-yl)amine typically involves the reaction of 9,9-dimethylfluorene with an amine source under specific conditions. One common method includes the use of carbamic acid, N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)-, 1,1-dimethylethyl ester as a starting material . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scalable and chromatography-free synthesis methods. These methods are designed to produce the compound in multi-gram quantities, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(9,9-dimethyl-9H-fluoren-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted fluorenes. These products have significant applications in pharmaceuticals and organic electronics .
Wissenschaftliche Forschungsanwendungen
Bis(9,9-dimethyl-9H-fluoren-3-yl)amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of organic sensitizers for dye-sensitized solar cells, contributing to advancements in renewable energy technologies
Wirkmechanismus
The mechanism of action of Bis(9,9-dimethyl-9H-fluoren-3-yl)amine involves its interaction with specific molecular targets and pathways. In dye-sensitized solar cells, the compound acts as a hole transport material, facilitating the movement of charge carriers and enhancing the efficiency of the solar cell . The molecular targets include various organic and inorganic components of the solar cell, and the pathways involve electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
- Bis(9,9-dimethyl-9H-fluoren-7-yl)amine
- N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
Uniqueness
Bis(9,9-dimethyl-9H-fluoren-3-yl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for applications in dye-sensitized solar cells and as a pharmaceutical intermediate .
Eigenschaften
Molekularformel |
C30H27N |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
N-(9,9-dimethylfluoren-3-yl)-9,9-dimethylfluoren-3-amine |
InChI |
InChI=1S/C30H27N/c1-29(2)25-11-7-5-9-21(25)23-17-19(13-15-27(23)29)31-20-14-16-28-24(18-20)22-10-6-8-12-26(22)30(28,3)4/h5-18,31H,1-4H3 |
InChI-Schlüssel |
ASRORRPIXCOKTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=C(C=C2)NC3=CC4=C(C=C3)C(C5=CC=CC=C54)(C)C)C6=CC=CC=C61)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



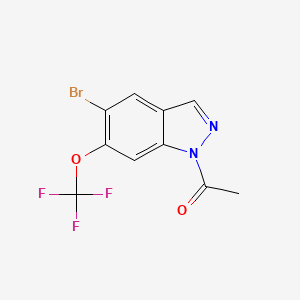

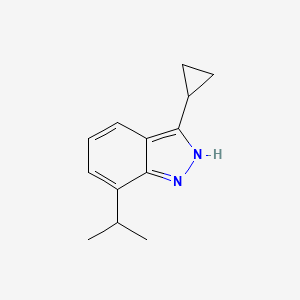
![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)


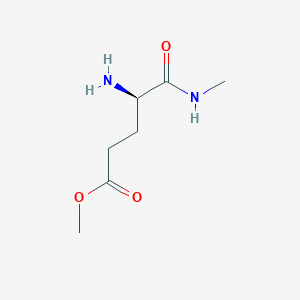
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
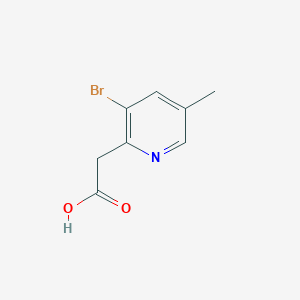
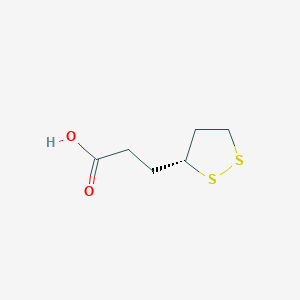
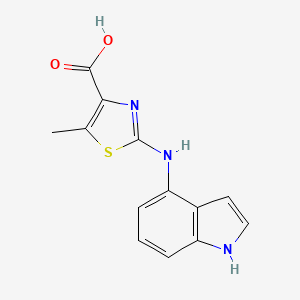
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)

